thromboxane B2

Overview

Description

Thromboxane B2 (TXB2) is a stable hydrolysis product of thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor derived from arachidonic acid via cyclooxygenase (COX) and thromboxane synthase . TXA2 is highly unstable in aqueous environments, with a half-life of ~30 seconds, rapidly converting to TXB2 . TXB2 itself is biologically inactive but serves as a critical biomarker for assessing TXA2 activity in vivo. Its metabolism involves uptake by pulmonary cells or binding to macromolecules, with distinct pathways compared to other prostaglandins like PGF2α . In humans, TXB2 undergoes extensive metabolism, yielding over 20 urinary metabolites, including 2,3-dinor-TXB2 (23.0%) and 11-dehydro-TXB2 (major enzymatic metabolite), with only 2.5% excreted unchanged .

Preparation Methods

Thromboxane B2 is typically produced from thromboxane A2 through non-enzymatic hydrolysis. Thromboxane A2 is synthesized from arachidonic acid by the combined action of cyclooxygenase (COX-1 or COX-2) and thromboxane synthase . Industrial production methods often involve enzyme-linked immunosorbent assay (ELISA) for accurate quantitative analysis .

Chemical Reactions Analysis

Key Reagents and Conditions

Metabolic Transformations

TXB₂ undergoes enzymatic modifications to form stable urinary metabolites, which serve as biomarkers for platelet activation .

Major Metabolic Pathways

-

11-Dehydrogenation :

-

Beta-Oxidation :

Metabolite Stability

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle : Competitive binding of TXB₂ to antibodies, with horseradish peroxidase (HRP)-conjugated detection .

-

Chromogenic Reaction :

Optimized Parameters for ELISA

Stability and Degradation

-

Storage Conditions :

Biological Significance

Scientific Research Applications

Cardiovascular Disease and Thromboxane B2

TXB2 is closely associated with cardiovascular diseases, particularly ischemic events. Elevated levels of TXB2 are indicative of platelet activation and thrombus formation, making it a potential biomarker for assessing cardiovascular risk.

- Ischemic Stroke : Research indicates that high concentrations of TXB2 may serve as a risk factor for ischemic strokes. Studies have shown that aspirin can effectively reduce TXB2 levels, thereby potentially lowering the risk of stroke in susceptible populations . However, the clinical utility of TXB2 as a standalone marker for ischemic stroke remains under investigation .

- Diabetes and Vascular Events : Urinary 11-dehydro-TXB2 has been identified as a non-invasive biomarker reflecting TXA2 biosynthesis. Elevated levels are associated with increased risks of serious vascular events in diabetic patients . This highlights the importance of TXB2 in monitoring patients with diabetes for potential cardiovascular complications.

This compound in Inflammation

TXB2 is also implicated in inflammatory processes. Its production is stimulated during inflammatory responses, contributing to vasoconstriction and platelet aggregation.

- Renal Disease : In conditions such as nephritis and nephrotic syndrome, TXB2 plays a role by stimulating mesangial cells, which can lead to increased proliferation and altered ion flow . This suggests that TXB2 may be involved in the pathophysiology of renal diseases.

Diagnostic Applications

TXB2 serves as a valuable biomarker in various clinical settings:

- Platelet Function Testing : TXB2 levels can indicate the effectiveness of antiplatelet therapies like aspirin. Variability in serum TXB2 levels has been documented among different patient cohorts receiving aspirin treatment, underscoring its potential as a marker for therapeutic adherence and efficacy .

- Monitoring Therapy : The measurement of urinary 11-dehydro-TXB2 can provide insights into the effectiveness of treatments aimed at reducing thromboxane synthesis or activity, particularly in patients with cardiovascular risks .

Therapeutic Implications

The modulation of TXB2 activity has therapeutic implications:

- Aspirin Therapy : Aspirin is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of TXA2 and subsequently TXB2. This action forms the basis for its use in preventing thrombotic events in patients with cardiovascular diseases .

- Alternative Therapies : Research is ongoing into thromboxane synthase inhibitors (TXSI) and thromboxane receptor antagonists (TXRA) as potential alternatives or adjuncts to aspirin therapy. These agents may offer more targeted approaches to managing thrombotic risks without some of the adverse effects associated with aspirin .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

Thromboxane B2 itself is inactive, but its precursor, thromboxane A2, exerts its effects by binding to thromboxane receptors, which are G-protein-coupled receptors . This binding leads to vasoconstriction, platelet aggregation, and smooth muscle contraction . Thromboxane A2 is rapidly hydrolyzed to this compound, which is then cleared from the body .

Comparison with Similar Compounds

Structural and Metabolic Differences

Key Insights :

- Metabolic Specificity : TXB2 and PGF2α are both metabolized in the lungs, but TXB2 exhibits slower conversion (30% vs. 87% for PGF2α) due to distinct cellular uptake mechanisms .

- Biomarker Utility : Unlike TXB2, 11-dehydro-TXB2 has a longer half-life, making it a superior biomarker for chronic TXA2 production (e.g., in aspirin resistance studies) .

Functional Roles in Physiology and Pathology

Prothrombotic vs. Antithrombotic Balance :

- TXB2/TXA2 : Promote platelet aggregation and vasoconstriction. Elevated TXB2 levels correlate with acute myocardial infarction (AMI) and ischemic stroke .

- 6-keto-PGF1α/PGI2 : Counteract TXA2 effects by inhibiting platelet aggregation and dilating vessels. The 6-keto-PGF1α/TXB2 ratio is a critical indicator of vascular homeostasis. In cerebral ischemia-reperfusion models, this ratio drops significantly (e.g., 3 hours post-injury), exacerbating microcirculatory dysfunction .

- Clinical Implications: In AMI patients, plasma TXB2 levels are 2–3 times higher than in healthy controls and remain elevated for ≥72 hours, reflecting sustained platelet activation . Treatments targeting TXB2 reduction (e.g., puerarin in aneurysmal subarachnoid hemorrhage) improve outcomes by restoring the 6-keto-PGF1α/TXB2 balance .

Pharmacological Modulation

Notable Findings:

- Aspirin Resistance : Residual TXB2 production (e.g., via COX-2) can persist despite aspirin therapy, detectable through serum TXB2 levels .

Clinical Utility :

- 11-Dehydro-TXB2 : Correlates with age-related atherothrombosis and aspirin efficacy. Elevated levels predict cardiovascular events in high-risk populations .

- TXB2/6-keto-PGF1α Ratio : Guides therapies in endothelial dysfunction (e.g., Guanxinping improves this ratio in coronary artery disease) .

Future Research Directions

Biological Activity

Thromboxane B2 (TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. TXB2 plays a crucial role in various physiological and pathological processes, including hemostasis, inflammation, and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of TXB2, supported by recent research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Formation

TXB2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The unstable TXA2 rapidly converts to TXB2, which can be measured in biological fluids as an indicator of platelet activation and thromboxane synthesis.

Physiological Roles

- Platelet Aggregation : TXB2 promotes platelet aggregation by enhancing the expression of glycoprotein IIb/IIIa on platelets, facilitating their interaction with fibrinogen.

- Vasoconstriction : It induces vasoconstriction, contributing to increased vascular resistance and blood pressure.

- Inflammation : TXB2 is involved in inflammatory responses, influencing leukocyte recruitment and activation.

Measurement of TXB2 Levels

The quantification of TXB2 is essential for understanding its biological activity. Various methods exist for measuring TXB2 levels in plasma and urine, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Comparison of Measurement Techniques for TXB2

| Technique | Sample Type | Sensitivity | Specificity |

|---|---|---|---|

| ELISA | Plasma/Urine | Moderate | High |

| LC-MS | Plasma | High | Very High |

| Radioimmunoassay | Plasma | Moderate | Moderate |

Case Studies

- Cardiovascular Disease : Elevated levels of TXB2 have been associated with increased risk of thrombotic events. A study involving patients with coronary artery disease showed that higher TXB2 levels correlated with worse clinical outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .

- Diabetes Mellitus : Research indicates that TXB2 levels are significantly elevated in patients with type 2 diabetes, contributing to vascular complications. A comparative study found that TXB2 concentrations were higher in diabetic patients compared to healthy controls, highlighting its role in the inflammatory response associated with diabetes .

- Periodontitis : In patients with periodontitis, increased levels of TXB2 were observed in gingival crevicular fluid (GCF), suggesting its involvement in periodontal inflammation. The balance between prostaglandin E2 (PGE2) and TXB2 is crucial for maintaining periodontal health .

Research Findings

Recent studies have elucidated the mechanisms through which TXB2 exerts its effects:

- Platelet Activation Mechanism : Inhibition studies have demonstrated that blocking thromboxane synthesis leads to reduced platelet aggregation. For instance, a study showed that serum TXB2 inhibition above 49% resulted in negligible platelet aggregation, indicating a critical threshold for therapeutic intervention .

- Inflammatory Response : Elevated TXB2 levels have been linked to enhanced inflammatory responses in various conditions. For example, during acute inflammation, TXB2 acts synergistically with other mediators to amplify leukocyte recruitment .

Q & A

Basic Research Questions

Q. What are the most reliable methodologies for quantifying TXB₂ in biological samples, and how do their sensitivities compare?

TXB₂ is commonly measured using enzyme-linked immunosorbent assays (ELISA) with protocols optimized for serum, plasma, urine, or tissue culture media. Key steps include:

- Averaging duplicate optical density (OD) readings to minimize variability.

- Using a four-parameter logistic curve (4PLC) for standard curve fitting to calculate concentrations .

- Validating assays with controls (e.g., NSB for non-specific binding) . Radioimmunoassays (RIA) are also employed, requiring extraction steps (e.g., ethyl acetate) and validation via recovery rates (e.g., 94–95% for TXB₂ and 6-oxo-PGF₁α) and inter-/intra-assay coefficients of variation .

Q. How should biological samples be handled to ensure accurate TXB₂ measurements?

Pre-analytical variables critically affect TXB₂ stability:

- Use anticoagulants like EDTA or citrate to inhibit platelet activation.

- Process samples rapidly (within 30 minutes) to prevent ex vivo TXB₂ generation. Storage at -30°C or lower is mandatory .

- Avoid indomethacin-free tubes, as delayed processing increases TXB₂ levels by 200–400% due to ongoing platelet activity .

Q. What is the physiological significance of TXB₂ in platelet function and vascular biology?

TXB₂ is the stable hydrolysis product of thromboxane A₂ (TXA₂), a potent platelet aggregator and vasoconstrictor. Key roles include:

- Mediating thrombus formation via TXA₂-TP receptor signaling.

- Serving as a biomarker of platelet activation in cardiovascular diseases . Experimental models often correlate urinary TXB₂ metabolites (e.g., 11-dehydro-TXB₂) with in vivo TXA₂ production .

Advanced Research Questions

Q. How can researchers differentiate TXB₂ from its metabolites in complex biological matrices?

Advanced metabolomic approaches are required:

- Gas chromatography-mass spectrometry (GC-MS): Separates 2,3-dinor-TXB₂ and 11-dehydro-TXB₂ using bonded-phase phenylboronic acid columns and negative-ion chemical ionization .

- Isotope dilution: Deuterated internal standards (e.g., 2,3-dinor-TXB₂-d9) improve quantification accuracy in urine or plasma .

- Enzymatic inhibition: Blocking cyclooxygenase (COX) activity during sample collection reduces confounding TXB₂ generation .

Q. What experimental strategies resolve discrepancies in TXB₂ levels across studies?

Contradictions often arise from methodological differences:

- Sample collection: EDTA plasma minimizes in vitro platelet activation compared to serum, which artificially elevates TXB₂ .

- Metabolite interference: Cross-reactivity in ELISA kits with urinary metabolites (e.g., 11-dehydro-TXB₂) necessitates validation using chromatographic methods .

- Temporal factors: Time-dependent TXB₂ degradation in stored samples requires strict adherence to processing protocols .

Q. How can TXB₂ data be statistically analyzed to account for biological variability in human studies?

Robust statistical frameworks include:

- Mixed-effects models: Adjust for inter-individual variability in longitudinal studies (e.g., repeated TXB₂ measurements in drug trials).

- Power analysis: Calculate sample sizes using pilot data to ensure detection of clinically relevant TXB₂ changes (e.g., ≥20% difference with α=0.05 and β=0.2) .

- Correction for multiple comparisons: Use Bonferroni or false discovery rate (FDR) adjustments in multi-analyte studies .

Q. What are the challenges in linking TXB₂ to specific disease mechanisms, and how can they be addressed?

Mechanistic studies require:

- Genetic models: COX-1 knockout mice or TP receptor antagonists to isolate TXA₂/TXB₂ pathways.

- Multi-omics integration: Combine TXB₂ measurements with transcriptomic/proteomic data to identify upstream regulators (e.g., phospholipase A₂) or downstream effectors (e.g., P-selectin) .

- Longitudinal cohorts: Track TXB₂ metabolites in urine to distinguish acute vs. chronic platelet activation in atherosclerosis .

Q. Methodological and Ethical Considerations

Q. How should researchers design studies involving TXB₂ measurements in human participants?

Key steps include:

- Ethics approval: Detail participant selection criteria, randomization methods, and site-specific recruitment numbers in ethics applications .

- Blinding: Mask laboratory personnel to treatment groups to avoid assay bias.

- Data transparency: Publish raw OD values, standard curves, and validation parameters as supplementary materials .

Q. What are the best practices for reporting TXB₂ data in peer-reviewed journals?

Follow guidelines for reproducibility:

- Describe anticoagulants, processing times, and storage conditions in the Methods section.

- Use SI units (e.g., pg/mL) and report coefficients of variation for assays.

- Reference established protocols (e.g., radioimmunoassay for TXB₂ ) and deposit datasets in public repositories .

Q. Tables for Quick Reference

| Key TXB₂ Metabolites | Analytical Method | Biological Relevance |

|---|---|---|

| 11-dehydro-TXB₂ | GC-MS | Primary urinary marker of systemic TXA₂ production |

| 2,3-dinor-TXB₂ | LC-MS/MS | Reflects renal metabolism of TXB₂ |

Properties

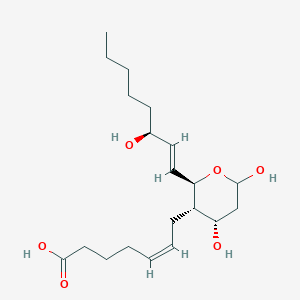

IUPAC Name |

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866421 | |

| Record name | 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.